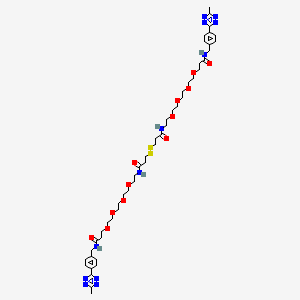
Cabozantinib-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cabozantinib-d4 is a deuterated form of cabozantinib, a potent multi-target tyrosine kinase inhibitor. Cabozantinib is known for its efficacy in treating various cancers, including medullary thyroid cancer and renal cell carcinoma. The deuterated form, this compound, is used primarily in scientific research to study the pharmacokinetics and metabolism of cabozantinib.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cabozantinib-d4 involves the incorporation of deuterium atoms into the cabozantinib molecule. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. One common method involves the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions. The process is optimized to ensure high yield and purity of the final product. The use of advanced chromatographic techniques is essential to separate and purify the deuterated compound from its non-deuterated counterparts.
Analyse Des Réactions Chimiques
Types of Reactions
Cabozantinib-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can occur at specific sites in the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which are studied for their pharmacological properties.
Applications De Recherche Scientifique
Cabozantinib-d4 is widely used in scientific research, particularly in the fields of:
Chemistry: Used to study the chemical properties and reactivity of cabozantinib.
Biology: Employed in biological assays to understand the interaction of cabozantinib with biological targets.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of cabozantinib in the body.
Industry: Utilized in the development of new formulations and delivery systems for cabozantinib.
Mécanisme D'action
Cabozantinib-d4 exerts its effects by inhibiting specific receptor tyrosine kinases, including VEGFR-1, VEGFR-2, VEGFR-3, KIT, TRKB, FLT-3, AXL, RET, MET, and TIE-2 . By inhibiting these kinases, this compound suppresses metastasis, angiogenesis, and oncogenesis . The inhibition of these pathways leads to reduced tumor growth and metastasis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sunitinib: Another multi-target tyrosine kinase inhibitor used in cancer treatment.
Sorafenib: A kinase inhibitor used to treat renal cell carcinoma and hepatocellular carcinoma.
Pazopanib: A tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.
Uniqueness of Cabozantinib-d4
This compound is unique due to its deuterated nature, which allows for more detailed pharmacokinetic studies. The incorporation of deuterium atoms can lead to differences in the metabolic stability and distribution of the compound, providing valuable insights into its pharmacological properties.
Propriétés
Formule moléculaire |
C28H24FN3O5 |
|---|---|
Poids moléculaire |
505.5 g/mol |
Nom IUPAC |
1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(2,3,5,6-tetradeuterio-4-fluorophenyl)cyclopropane-1,1-dicarboxamide |
InChI |
InChI=1S/C28H24FN3O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34)/i3D,4D,5D,6D |
Clé InChI |
ONIQOQHATWINJY-LNFUJOGGSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1NC(=O)C2(CC2)C(=O)NC3=CC=C(C=C3)OC4=C5C=C(C(=CC5=NC=C4)OC)OC)[2H])[2H])F)[2H] |
SMILES canonique |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



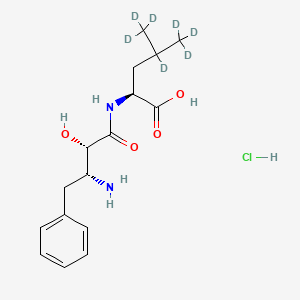
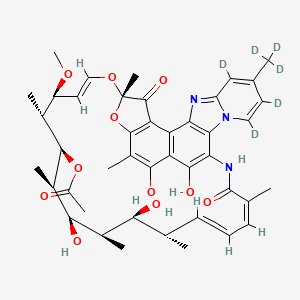


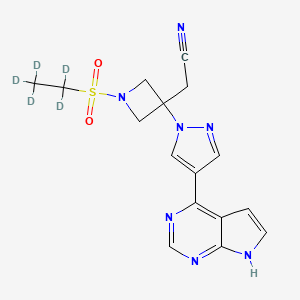

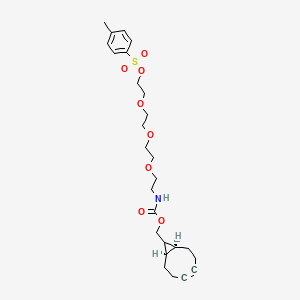


![3,5-Dichloro-N-[[(1alpha,5alpha,6-exo,6alpha)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl]-benzamide-d9](/img/structure/B12414387.png)

